molecular formula C8H10BrN3O B1371974 4-(4-Bromopyrimidin-2-yl)morpholine CAS No. 663194-10-3

4-(4-Bromopyrimidin-2-yl)morpholine

Cat. No.: B1371974
CAS No.: 663194-10-3
M. Wt: 244.09 g/mol
InChI Key: AVLAJWPBZJNJDQ-UHFFFAOYSA-N
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Description

“4-(4-Bromopyrimidin-2-yl)morpholine” is a chemical compound that belongs to the group of pyrimidine derivatives. It has a CAS Number of 663194-10-3 and a molecular weight of 244.09 .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H10BrN3O . The InChI code is 1S/C8H10BrN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial Synthesis

4-(4-Bromopyrimidin-2-yl)morpholine and its analogues have been studied for their potential in synthesizing antimicrobial agents. For instance, novel derivatives combining pyrazole, pyrimidine, and morpholine have shown significant in vitro antimicrobial activity against various bacterial and fungal strains (Desai, Patel, & Dave, 2016).

Synthesis of Potent Muscarinic Agonists

Compounds like 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, related to this compound, have been synthesized as potent muscarinic agonists. These have applications in synthesizing antimicrobials like arecoline derivatives and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007).

Antibacterial Evaluation of Thiazolo[4,5-d]pyrimidines

In another study, the substitution of chlorine atom in thiazolo[4,5-d]pyrimidines with morpholine has been investigated, leading to new compounds with notable antibacterial properties (Rahimizadeh et al., 2011).

DNA-PK Inhibitory Activity

Research on DNA-dependent protein kinase (DNA-PK) inhibitors has also utilized morpholine analogues. These compounds have shown potent DNA-PK inhibitory activity and are considered in potentiating ionizing radiation-induced cytotoxicity in vitro (Cano et al., 2010).

Synthesis of Analgesic Agents

Novel pyrimidine derivatives including 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidin-4-yl-2H-chromone-2-one have been synthesized and evaluated for analgesic activity, showing significant results compared to standard drugs like Diclofenac sodium (Chaudhary et al., 2012).

Photophysics and Biomolecular Binding Properties

A study on 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines highlighted their synthesis and photophysical analyses, revealing strong interactions with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).

Inhibitors of the PI3K-AKT-mTOR Pathway

In cancer research, 4-(Pyrimidin-4-yl)morpholines have been identified as privileged pharmacophores for inhibiting the PI3K and PIKKs, crucial in the PI3K-AKT-mTOR pathway. These compounds are being investigated for their potential as selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(4-bromopyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLAJWPBZJNJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671670
Record name 4-(4-Bromopyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663194-10-3
Record name 4-(4-Bromopyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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